(E)-5-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O2/c1-8-17-11(6-15)13(20-8)18-16-7-9-5-10(14)3-4-12(9)19-2/h3-5,7,18H,1-2H3/b16-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKNUFBHOITDKK-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)NN=CC2=C(C=CC(=C2)Br)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(O1)N/N=C/C2=C(C=CC(=C2)Br)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile is a compound that belongs to the class of hydrazine derivatives and oxazole-containing compounds. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural features of this compound, particularly the presence of the oxazole moiety and the brominated benzylidene group, may contribute to its diverse biological effects.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 397.23 g/mol. The structure includes an oxazole ring, which is known for its medicinal properties, and a hydrazine linkage that can enhance biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Oxazole derivatives have been reported to exhibit significant anticancer properties. Studies indicate that compounds with oxazole rings can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancers (PC3) .
- The specific compound under investigation has shown promising results in preliminary studies, suggesting it may inhibit tumor growth through mechanisms such as cell cycle arrest and apoptosis induction.
-
Antimicrobial Activity :
- The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Initial findings suggest that it possesses moderate antibacterial activity, with effective minimum inhibitory concentrations (MICs) against strains like Escherichia coli and Staphylococcus aureus .
- The structure-activity relationship (SAR) studies indicate that modifications in the substituents on the oxazole ring can significantly affect antimicrobial efficacy.
- Anti-inflammatory Properties :
Case Studies
Several studies have been conducted to assess the biological activity of similar compounds:
- Study 1 : A recent study focused on a series of oxazole derivatives demonstrated their cytotoxic effects on various cancer cell lines. The results indicated that specific substitutions on the oxazole ring enhanced potency against breast cancer cells .
- Study 2 : Another investigation revealed that hydrazine derivatives exhibited significant antibacterial activity, with certain compounds showing selective toxicity towards cancer cells over normal cells . This selectivity is crucial for developing safer therapeutic agents.
Table 1: Biological Activity Summary of Related Compounds
Scientific Research Applications
The compound has been studied for its potential pharmacological properties. Notably, derivatives of similar structures have shown promising results in various biological assays:
- Antimicrobial Activity : Compounds with hydrazine and oxazole rings have been evaluated for their antibacterial and antifungal properties. Studies indicate that such compounds can inhibit the growth of several microbial strains, suggesting their utility in developing new antimicrobial agents .
- Anticancer Properties : Research has demonstrated that oxazole derivatives exhibit cytotoxic effects against cancer cell lines. The incorporation of the hydrazine moiety may enhance these effects, making (E)-5-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile a candidate for further investigation in cancer therapy .
Synthesis and Derivative Development
The synthesis of this compound can be approached through various chemical pathways. The following methods are noteworthy:
- Condensation Reactions : The compound can be synthesized via condensation reactions involving 5-bromo-2-methoxybenzaldehyde and appropriate hydrazines. This method allows for the introduction of the hydrazine linkage effectively .
- Modification of Existing Compounds : Research indicates that modifications to similar compounds can yield derivatives with enhanced biological activities. For example, variations in substituents on the benzylidene group may lead to improved efficacy or selectivity against specific biological targets .
Case Study 1: Antimicrobial Activity
A study published in Journal of Applied Chemistry investigated the antimicrobial properties of several hydrazone derivatives, including those related to this compound. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as leads for new antibiotics .
Case Study 2: Anticancer Screening
In another study focused on anticancer agents, derivatives containing oxazole rings were tested against various cancer cell lines. The findings suggested that the presence of the methoxy group significantly enhanced cytotoxicity compared to non-methoxylated analogs. This underscores the importance of structural modifications in optimizing therapeutic efficacy .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with two analogs from the literature:
Key Comparative Findings
In contrast, the thiazolidinone in the thiazole analog () introduces a sulfur atom, altering electronic distribution and redox properties .
Substituent Positioning :
- The 5-bromo-2-methoxy substitution on the benzylidene group (target compound and ) creates a distinct steric and electronic profile compared to the 2-methoxy substitution in . The bromine atom increases molecular weight and may enhance halogen bonding in biological systems.
Biological Implications :
- The benzohydrazide in ’s compound supports hydrogen bonding, a critical factor in antimicrobial activity .
- The butyl chain in the thiazole derivative () enhances lipophilicity, likely improving membrane permeability in anticancer applications .
Research Methodologies and Structural Elucidation
Crystallographic studies of these compounds likely employed programs from the SHELX suite (e.g., SHELXL for refinement), which is widely used for small-molecule structure determination . Accurate geometric parameterization (e.g., bond lengths, torsion angles) is critical for comparing molecular configurations and predicting intermolecular interactions.
Q & A
Basic: What synthetic strategies are recommended for preparing (E)-5-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Hydrazone Formation: Condensation of 5-bromo-2-methoxybenzaldehyde with hydrazine derivatives to form the hydrazone intermediate.
Oxazole Ring Construction: Use of the Bischler-Napieralski reaction or cyclization with phosphoryl chloride (POCl₃) to form the oxazole core, as demonstrated in analogous oxadiazole syntheses .
Functional Group Integration: Introduction of the nitrile group via nucleophilic substitution or cyanation reactions.
Key Considerations: Optimize reaction temperatures (e.g., 120°C for cyclization) and catalysts (e.g., POCl₃) to improve yield .
Basic: How can the molecular geometry of this compound be experimentally confirmed?
Methodological Answer:
X-ray Crystallography is the gold standard:
- Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO).
- Use SHELXL for structure refinement, leveraging its robustness in handling small-molecule data, even with twinned or high-resolution datasets .
- Validate bond lengths and angles against DFT-calculated parameters to resolve ambiguities .
Advanced: How should researchers resolve discrepancies between experimental spectroscopic data (e.g., NMR vs. IR) for this compound?
Methodological Answer:
Multi-Technique Cross-Validation:
- Compare ¹H/¹³C NMR chemical shifts with DFT-predicted values to identify tautomeric or conformational variations .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in aromatic regions.
IR Analysis: Assign carbonyl (C=O) and nitrile (C≡N) stretches (e.g., ~2220 cm⁻¹ for nitrile) and cross-reference with synthetic intermediates to detect side reactions .
Mass Spectrometry: Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns to rule out impurities .
Advanced: What computational approaches are effective for predicting the biological activity or binding interactions of this compound?
Methodological Answer:
Molecular Docking:
- Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with hydrazone-binding pockets).
- Validate docking poses with MD simulations to assess stability .
DFT Calculations:
- Compute electrostatic potential maps to identify nucleophilic/electrophilic regions.
- Correlate HOMO-LUMO gaps with redox activity or photoreactivity .
ADMET Prediction: Tools like SwissADME can estimate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize in vitro testing .
Advanced: How can tautomeric equilibria of the hydrazone moiety in solution be systematically analyzed?
Methodological Answer:
pH-Dependent NMR Studies:
- Acquire ¹H NMR spectra in DMSO-d₆ at varying pH levels to track protonation/deprotonation shifts of the hydrazone NH group.
- Compare with computed pKa values (using COSMO-RS) to identify dominant tautomers .
UV-Vis Spectroscopy: Monitor absorbance changes (e.g., π→π* transitions) in different solvents to infer tautomeric stability .
Theoretical Modeling: Employ Gaussian or ORCA to calculate relative energies of tautomers and transition states .
Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
Solvent Screening: Test mixtures of DCM/hexane or methanol/water to induce controlled nucleation.
Additive Engineering: Introduce trace co-solvents (e.g., acetonitrile) or ionic liquids to modify crystal packing.
Temperature Gradients: Use gradient thermostats (e.g., 4°C to 25°C) to slow crystallization kinetics .
Basic: What analytical techniques are critical for purity assessment during synthesis?
Methodological Answer:
HPLC-MS: Use C18 columns with acetonitrile/water gradients (e.g., 10–90% over 20 min) to separate and quantify impurities.
Elemental Analysis: Verify C, H, N, Br content within ±0.3% of theoretical values.
Melting Point Consistency: Compare observed mp with literature to detect polymorphic contaminants .
Advanced: How can researchers design SAR studies for derivatives of this compound?
Methodological Answer:
Structural Modifications:
- Vary substituents on the benzylidene (e.g., Br→Cl, OMe→OH) and oxazole (e.g., methyl→ethyl) groups.
Activity Profiling:
- Test derivatives in enzyme inhibition assays (e.g., kinases) or antimicrobial screens.
Data Correlation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
